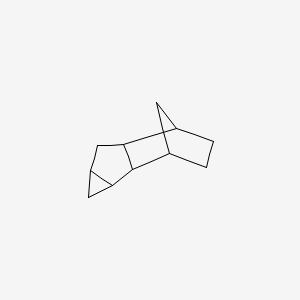
Tetracyclo(6.2.1.0(2,7).0(3,5))undecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetracyclo(6.2.1.0(2,7).0(3,5))undecane is a polycyclic hydrocarbon with the molecular formula C11H16. It is also known as decahydro-2,5-methanocycloprop[a]indene. This compound is characterized by its unique structure, which consists of four fused rings, making it a tetracyclic compound. The structure is highly strained due to the presence of multiple ring junctions, which imparts unique chemical properties to the compound .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tetracyclo(6.2.1.0(2,7).0(3,5))undecane typically involves the cyclization of suitable precursors under specific conditions. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form the polycyclic structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions using continuous flow reactors to ensure efficient and consistent production. The use of high-pressure reactors can also enhance the yield and purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions
Tetracyclo(6.2.1.0(2,7).0(3,5))undecane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or alcohols, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons.
Substitution: Halogenation and other substitution reactions can introduce functional groups into the molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) under UV light
Major Products Formed
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of more saturated hydrocarbons.
Substitution: Formation of halogenated derivatives
Aplicaciones Científicas De Investigación
Tetracyclo(6.2.1.0(2,7).0(3,5))undecane has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity of strained polycyclic hydrocarbons.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug design and development due to its unique structure.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other complex organic compounds
Mecanismo De Acción
The mechanism of action of Tetracyclo(6.2.1.0(2,7).0(3,5))undecane involves its interaction with various molecular targets. The strained structure of the compound allows it to participate in unique chemical reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Tetracyclo(6.3.0.04,11.05,9)undecane-2,7-dione: Another polycyclic hydrocarbon with a similar tetracyclic structure but different functional groups.
Decahydro-2,5-methanocycloprop[a]indene: A closely related compound with a similar core structure but different substituents
Uniqueness
Tetracyclo(6.2.1.0(2,7).0(3,5))undecane is unique due to its highly strained structure and the presence of multiple ring junctions. This imparts distinct chemical properties and reactivity compared to other similar compounds.
Propiedades
Número CAS |
1777-44-2 |
|---|---|
Fórmula molecular |
C11H16 |
Peso molecular |
148.24 g/mol |
Nombre IUPAC |
tetracyclo[6.2.1.02,7.03,5]undecane |
InChI |
InChI=1S/C11H16/c1-2-7-3-6(1)9-4-8-5-10(8)11(7)9/h6-11H,1-5H2 |
Clave InChI |
VBMPZIREYOVDPP-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CC1C3C2C4CC4C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















